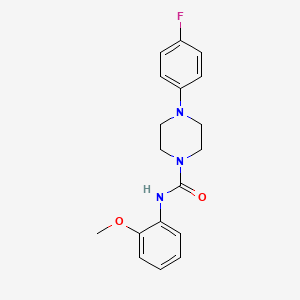![molecular formula C13H11N3O5 B5750541 [3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B5750541.png)
[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid with phenyl isocyanate to form the intermediate compound, which is then esterified with acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate is unique due to its specific structure, which combines a pyrimidine ring with an acetate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-7(17)21-9-4-2-3-8(5-9)11(18)15-10-6-14-13(20)16-12(10)19/h2-6H,1H3,(H,15,18)(H2,14,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBDVKLMQPWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide](/img/structure/B5750462.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5750465.png)
![N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5750477.png)
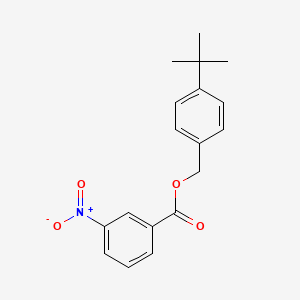
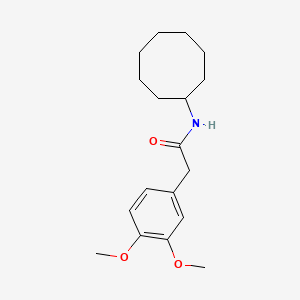
![[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B5750504.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5750512.png)
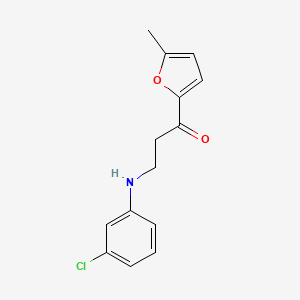
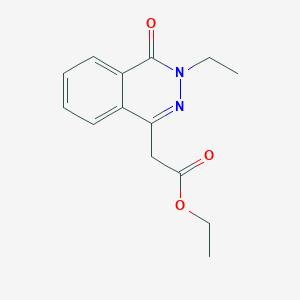
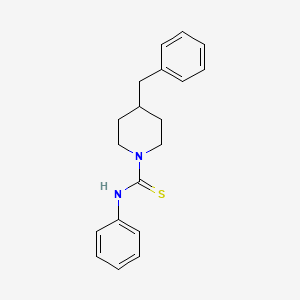
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5750542.png)
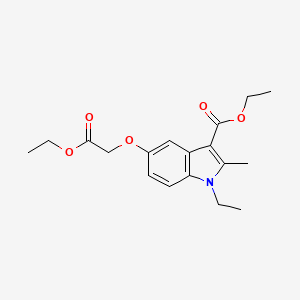
![4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5750560.png)
